molecular formula C9H12O4 B6605232 3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid CAS No. 2168997-24-6

3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid

Cat. No. B6605232
CAS RN: 2168997-24-6
M. Wt: 184.19 g/mol
InChI Key: CRLKCGKWMSYFEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid, commonly referred to as 3-oxo-CBA, is a cyclic organic acid that has been studied extensively in the fields of synthetic organic chemistry and biochemistry. 3-oxo-CBA is a versatile compound, as it can be used as a building block for a variety of synthetic compounds and has been studied for its potential applications in medicinal chemistry and biochemistry.

Scientific Research Applications

3-oxo-CBA has been studied for its potential applications in medicinal chemistry and biochemistry. It has been used as a building block for the synthesis of various compounds, such as β-lactams, which are important in the synthesis of antibiotics. Additionally, 3-oxo-CBA has been used in the synthesis of various peptides and proteins, as well as in the synthesis of cyclic peptides.

Mechanism of Action

3-oxo-CBA has been studied for its potential mechanism of action in biochemical and physiological processes. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a group of hormones that are involved in inflammation and pain. Additionally, 3-oxo-CBA has been found to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, another group of hormones that are involved in inflammation and pain.
Biochemical and Physiological Effects
3-oxo-CBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic properties, as well as potential cytotoxic and anti-tumor properties. Additionally, 3-oxo-CBA has been found to have potential antioxidant activity, as well as potential anti-diabetic activity.

Advantages and Limitations for Lab Experiments

3-oxo-CBA is a versatile compound that can be used in a variety of laboratory experiments. It has the advantage of being relatively easy to synthesize and is relatively stable in aqueous solution. Additionally, 3-oxo-CBA has the advantage of being relatively non-toxic and relatively non-irritating. However, 3-oxo-CBA has the limitation of being relatively expensive and of limited availability.

Future Directions

The potential future directions for 3-oxo-CBA include further research into its potential biomedical applications, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research into its potential mechanism of action and its potential biochemical and physiological effects is warranted. Additionally, further research into its potential use as a building block for the synthesis of various compounds is also warranted. Finally, further research into its potential use as an antioxidant and anti-diabetic agent is also warranted.

Synthesis Methods

3-oxo-CBA is synthesized through a two-step process. The first step involves the reaction of oxalic acid with cyclobutanol in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 3-oxo-1-(oxolan-3-yl)cyclobutanol. The second step involves the oxidation of the 3-oxo-1-(oxolan-3-yl)cyclobutanol with an oxidizing agent, such as chromium trioxide, to form 3-oxo-CBA.

properties

IUPAC Name

3-oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c10-7-3-9(4-7,8(11)12)6-1-2-13-5-6/h6H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLKCGKWMSYFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2(CC(=O)C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-1-(oxolan-3-yl)cyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.